4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

Description

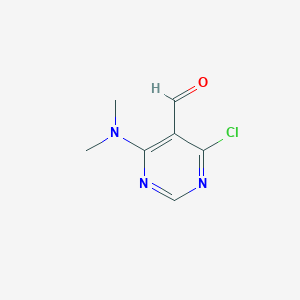

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde (CAS: 14160-95-3) is a pyrimidine derivative with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol. Its structure features:

- A chloro group at position 4,

- A dimethylamino group (-N(CH₃)₂) at position 6,

- An aldehyde (-CHO) at position 3.

The compound is synthesized via nucleophilic substitution reactions, as evidenced by procedures involving dimethylamine reacting with 4,6-dichloropyrimidine-5-carbaldehyde precursors in dimethylformamide (DMF) with triethylamine as a base . Its aldehyde group serves as a key reactive site for further functionalization, particularly in forming fused heterocycles like thieno- or pyrrolo-pyrimidines .

Properties

IUPAC Name |

4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLBBVSSNBKZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps :

Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Synthetic Route: One common synthetic route involves the reaction of 4-chloropyrimidine with dimethylamine in the presence of a base like sodium bicarbonate (NaHCO3) to form the dimethylamino derivative. This intermediate is then subjected to formylation using reagents like dimethylformamide dimethyl acetal (DMF-DMA) to introduce the aldehyde group at position 5.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including :

Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group at position 5 can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 6

Key Insight: The dimethylamino group in the target compound enhances solubility compared to lipophilic aryl substituents but reduces metabolic stability relative to amino or thioether groups.

Variations at Position 4 (Chloro vs. Other Groups)

Key Insight: The chloro group in the target compound facilitates synthetic versatility, whereas methoxy or amino substitutions prioritize stability or specific electronic effects.

Fused Heterocyclic Derivatives

Key Insight: The aldehyde in 4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is critical for constructing these fused systems via condensation or cyclization reactions.

Physicochemical and Reactivity Comparisons

- Solubility: The dimethylamino group enhances water solubility compared to aryl-substituted analogs (e.g., 4-trifluoromethoxyphenyl derivatives) .

- Reactivity: The aldehyde undergoes Schiff base formation or nucleophilic addition, while the chloro group participates in SNAr reactions. In contrast, methylthio or amino substituents at position 2 alter regioselectivity in further reactions .

- Biological Activity: Pyrimidines with electron-withdrawing groups (e.g., -CF₃) show enhanced binding to hydrophobic enzyme pockets, whereas dimethylamino derivatives may improve solubility for in vivo applications .

Biological Activity

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde (CAS No. 14160-95-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an aldehyde functional group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is C8H9ClN4O, with a molecular weight of approximately 200.64 g/mol. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation.

- Mechanism of Action : The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrimidine derivatives have shown IC50 values in the nanomolar range against cancer cell lines like MCF-7 and MDA-MB-231, suggesting strong inhibitory effects on tumor growth .

- Case Study : A study involving pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced their anticancer activity. The most potent compound exhibited an IC50 value of 72 nM against NAPE-PLD, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Pyrimidine derivatives are also explored for their antimicrobial properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and leading to increased antibacterial activity.

- Research Findings : Compounds similar to 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde have shown promising results against various bacterial strains, indicating potential use in treating infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Chloro | Increased potency |

| 6 | Dimethylamino | Enhanced solubility |

| 5 | Aldehyde | Critical for binding |

Research indicates that specific substitutions can significantly influence the pharmacological profile of these compounds, enhancing their efficacy and selectivity .

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of new compounds:

- Acute Toxicity Studies : In preliminary studies, related compounds did not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models, suggesting a favorable safety margin .

- Pharmacokinetics : The pharmacokinetic profile shows adequate oral bioavailability and clearance rates, indicating potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.